6,9-Diazaspiro[4.5]decan-7-one hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
6,9-diazaspiro[4.5]decan-7-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O.ClH/c11-7-5-9-6-8(10-7)3-1-2-4-8;/h9H,1-6H2,(H,10,11);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHGHTOXENYSWTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CNCC(=O)N2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,9-Diazaspiro[4.5]decan-7-one hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a carbonyl compound, followed by the introduction of a hydrochloride group to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 6,9-Diazaspiro[4.5]decan-7-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group. Common reagents for these reactions include halogens and alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Anticonvulsant Activity
One of the most significant applications of 6,9-Diazaspiro[4.5]decan-7-one hydrochloride is its role as a potential anticonvulsant agent. Research has demonstrated that derivatives of this compound exhibit promising anticonvulsant properties.
Case Study: Anticonvulsant Screening
A study published in Pharmaceuticals detailed the synthesis and anticonvulsant activity of several derivatives of this compound. The compounds were evaluated using the maximal electroshock (MES) and pentylenetetrazol (PTZ) seizure models in mice. Notably, one derivative demonstrated an effective dose (ED50) of 0.0043 mmol/kg in the PTZ model, significantly more potent than traditional anticonvulsants like Phenobarbital and Ethosuximide .
| Compound | ED50 (mmol/kg) | Reference Drug | Reference ED50 (mmol/kg) |
|---|---|---|---|
| 6g | 0.0043 | Phenobarbital | 0.06 |
| 6e | 0.019 | Diphenylhydantoin | 0.034 |
This study indicates that modifications to the diazaspiro structure can enhance anticonvulsant efficacy, suggesting a pathway for developing new therapeutic agents .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. The incorporation of various substituents on the spiro scaffold has been shown to influence biological activity significantly.
Key Findings on SAR
- Compounds with lipophilic groups exhibited improved anticonvulsant activity.
- The presence of a tetrazole moiety was identified as a bioisostere for carboxylic acids, enhancing efficacy against seizures.
- Certain derivatives showed a complete protective effect against induced seizures at lower doses compared to standard treatments .
Synthesis and Characterization
The synthesis of this compound involves several steps, typically starting from readily available cycloalkanones through methods such as Strecker synthesis and cyclization processes.
Synthesis Overview
- Starting Materials : Cycloalkanones are reacted with appropriate amines to form intermediates.
- Cyclization : The intermediates undergo cyclization under mild conditions to yield the spiro compounds.
- Final Derivatization : Further modifications can be made to enhance pharmacological properties.
This multi-step synthesis allows for the creation of a library of derivatives that can be screened for biological activity .
Mechanism of Action
The mechanism of action of 6,9-Diazaspiro[4.5]decan-7-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
Key structural analogues include:
Key Observations :
- Substituent Effects : Aromatic substituents (e.g., phenyl, 4-methylphenyl) increase molecular weight and melting points due to enhanced π-π stacking .
- Positional Isomerism : Shifting nitrogen positions (e.g., 2,7-diazaspiro vs. 6,9-diazaspiro) alters electronic properties and biological interactions .
- Salt Forms : The hydrochloride form improves aqueous solubility compared to free bases or neutral diketopiperazines .
Physicochemical and Spectroscopic Properties
Melting Points and Stability:
- 6,9-Diazaspiro[4.5]decan-7-one hydrochloride: No direct m.p. reported, but analogues like 5a (73–74°C) and 8b (82°C) suggest stability up to 80–100°C .
- Hydrochloride salts generally exhibit higher thermal stability than free bases.
Spectroscopic Data:
Pharmacological and Toxicological Profiles
For instance:
- Phenobarbital analogues: Exhibit higher potency but greater toxicity compared to diazaspiro derivatives .
- Species-Specific Activity : Mice and rats show differential responses to spiro compounds, emphasizing the need for multi-species testing .
Biological Activity
6,9-Diazaspiro[4.5]decan-7-one hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, focusing on its anticonvulsant, anticancer, and enzyme inhibition properties, supported by relevant case studies and research findings.
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant potential of 6,9-Diazaspiro[4.5]decan-7-one derivatives. A notable research effort synthesized various 6-aryl-9-substituted diazaspiro compounds and evaluated their efficacy in anticonvulsant screening.
Key Findings:
- Potency : The compound exhibited an effective dose (ED50) of 0.0043 mmol/kg in the maximal electroshock (MES) test, outperforming standard anticonvulsants like Phenobarbital (ED50 = 0.06 mmol/kg) and Ethosuximide (ED50 = 0.92 mmol/kg) by significant margins .
- Neurotoxicity : Importantly, these compounds demonstrated minimal motor impairment at maximum doses, indicating a favorable safety profile .
| Compound | ED50 (mmol/kg) | Comparison |
|---|---|---|
| 6g | 0.0043 | 14x more potent than Phenobarbital |
| 6e | 0.019 | 1.8x more potent than Diphenylhydantoin |
Anticancer Activity
The potential of diazaspiro compounds in cancer therapy has also been explored. Research indicates that certain derivatives exhibit cytotoxic effects against various cancer cell lines.
Case Study:
A study on novel diazaspiro[4.5]decan-1-one derivatives showed promising results in inducing apoptosis in FaDu hypopharyngeal tumor cells, demonstrating better cytotoxicity than the reference drug bleomycin . The mechanism involved the activation of specific pathways that promote cancer cell death.
Enzyme Inhibition
6,9-Diazaspiro[4.5]decan-7-one has been investigated for its role as an inhibitor of prolyl hydroxylases (PHDs), which are critical in regulating hypoxia-inducible factors (HIFs).
Research Insights:
- Inhibition Profile : Compounds derived from this scaffold were tested against PHD2 and PHD3, showing varying degrees of inhibition with IC50 values indicating their potency as inhibitors .
- Selectivity : While some compounds exhibited selectivity towards PHD isoforms, others showed non-selective inhibition patterns, suggesting that further structural modifications could enhance specificity .
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| Compound A | PHD2 | 3.95 |
| Compound B | PHD3 | 1.05 |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 6,9-Diazaspiro[4.5]decan-7-one hydrochloride in a laboratory setting?
- Methodology : Synthesis typically involves multi-step organic reactions, including cyclization and spiro-ring formation. For example, intermediates like tert-butyl carbamates (e.g., tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride) are used as precursors, followed by deprotection and salt formation . Key steps may include:
- Cyclization : Employing reagents like cesium carbonate or tetrabutylammonium iodide in polar solvents (acetonitrile/methanol) under nitrogen .
- Purification : Reverse-phase column chromatography (C18) with acetonitrile/water gradients to isolate the hydrochloride salt .
Q. What safety precautions are critical when handling this compound?
- Handling :
- Use PPE: Chemical safety goggles, nitrile gloves inspected for integrity, and flame-retardant lab coats to avoid skin/eye contact .
- Work in a fume hood with eyewash stations and safety showers accessible .
- Storage : Keep containers tightly sealed in dry, ventilated areas to prevent moisture absorption and electrostatic buildup .
- Spill Management : Avoid release into drains; collect spills using vacuum systems or non-reactive absorbents, followed by disposal per hazardous waste protocols .
Q. How is the structural identity of this compound validated experimentally?
- Techniques :
- X-ray Crystallography : Refinement using SHELXL software to resolve spirocyclic conformation and hydrogen bonding patterns .
- Spectroscopy :
- LCMS/HPLC : Verify molecular weight (e.g., m/z 190.67) and purity (>95%) .
- NMR : Analyze proton environments (e.g., InChIKey: HOOFQCLLFLKXDW-UHFFFAOYSA-N) to confirm spiro junction and hydrochloride salt formation .
Advanced Research Questions
Q. How can conformational dynamics of the spirocyclic system impact reactivity in medicinal chemistry applications?
- Analysis :
- Computational Modeling : Use density functional theory (DFT) to predict ring puckering and substituent effects on steric strain .
- Experimental Validation : Compare X-ray structures (e.g., SHELX-refined data) with NMR-derived NOE correlations to assess flexibility .
Q. What strategies resolve contradictions in spectral data during structural characterization?
- Problem : Discrepancies between predicted and observed LCMS m/z values or NMR shifts.
- Solutions :
- High-Resolution MS : Confirm molecular formula (C₈H₁₅ClN₂O) to rule out adducts or impurities .
- 2D NMR : Utilize HSQC and HMBC to assign ambiguous proton-carbon correlations, especially near electronegative atoms (e.g., ketone oxygen) .
- Cross-Validation : Compare data with analogs (e.g., 2,8-Diazaspiro[4.5]decan-3-one hydrochloride) to identify systematic errors .
Q. How can reaction conditions be optimized to improve yield and purity in scaled-up syntheses?
- Parameters to Optimize :
- Catalyst Selection : Screen bases (e.g., cesium carbonate vs. potassium carbonate) to enhance cyclization efficiency .
- Solvent Systems : Test mixed solvents (e.g., acetonitrile/water) to balance solubility and reaction rate .
- Process Monitoring :
- In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR to track intermediate formation in real time .
- Design of Experiments (DoE) : Apply factorial designs to identify critical factors (temperature, stoichiometry) affecting purity .
Q. What methodologies assess environmental and toxicological risks despite limited ecotoxicity data?
- Provisional Risk Assessment :
- Read-Across Models : Use data from structurally related compounds (e.g., 8-Aminospiro[4.5]decane hydrochloride) to estimate persistence and bioaccumulation .
- Microtox Assays : Screen acute toxicity using marine bacteria (Vibrio fischeri) as a preliminary indicator .
- Mitigation : Implement green chemistry principles (e.g., solvent substitution, atom economy) during synthesis to reduce hazardous waste .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
